

Application Note: HPLC-MS Analysis of 7-Methyl-1H-indazol-5-ol

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Compound of Interest

Compound Name: 7-Methyl-1H-indazol-5-ol

Cat. No.: B1289868

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Abstract

This application note details a comprehensive protocol for the identification and quantification of **7-Methyl-1H-indazol-5-ol** using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). **7-Methyl-1H-indazol-5-ol** is a heterocyclic compound of interest in medicinal chemistry and drug discovery, making robust analytical methods for its characterization essential. The described method utilizes reversed-phase HPLC for separation, coupled with electrospray ionization (ESI) mass spectrometry for sensitive and selective detection. This document provides detailed experimental procedures, data presentation in tabular format, and a visual workflow to guide researchers in achieving reliable and reproducible results.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are widely explored in pharmaceutical research due to their diverse biological activities.[1] Accurate and precise analytical methodologies are crucial for the characterization, purity assessment, and pharmacokinetic studies of these compounds. HPLC coupled with mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of small molecules in complex matrices, offering high sensitivity and specificity.[2] This application note provides a detailed method for the analysis of **7-Methyl-1H-indazol-5-ol**, a key intermediate and potential pharmacophore in drug development.

Experimental Protocols

Sample Preparation

For analysis, prepare a stock solution of **7-Methyl-1H-indazol-5-ol** in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Subsequent dilutions to the desired concentrations for calibration standards and quality control samples should be made using the initial mobile phase composition.

High-Performance Liquid Chromatography (HPLC)

The chromatographic separation is achieved using a reversed-phase C18 column. The method parameters are outlined in the table below.

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient	0-1 min: 95% A, 1-5 min: ramp to 5% A, 5-6 min: hold at 5% A, 6-6.1 min: return to 95% A, 6.1-7 min: re-equilibration

Mass Spectrometry (MS)

The eluent from the HPLC system is introduced into the mass spectrometer for detection and quantification. The parameters provided below are typical for the analysis of indazole-containing compounds.[\[2\]](#)[\[3\]](#)

Parameter	Value
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Scan Range	m/z 50 - 500
Data Acquisition	Full scan for molecular weight confirmation and tandem MS (MS/MS) for structural fragmentation analysis.
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	600 L/hr
Cone Gas Flow	50 L/hr

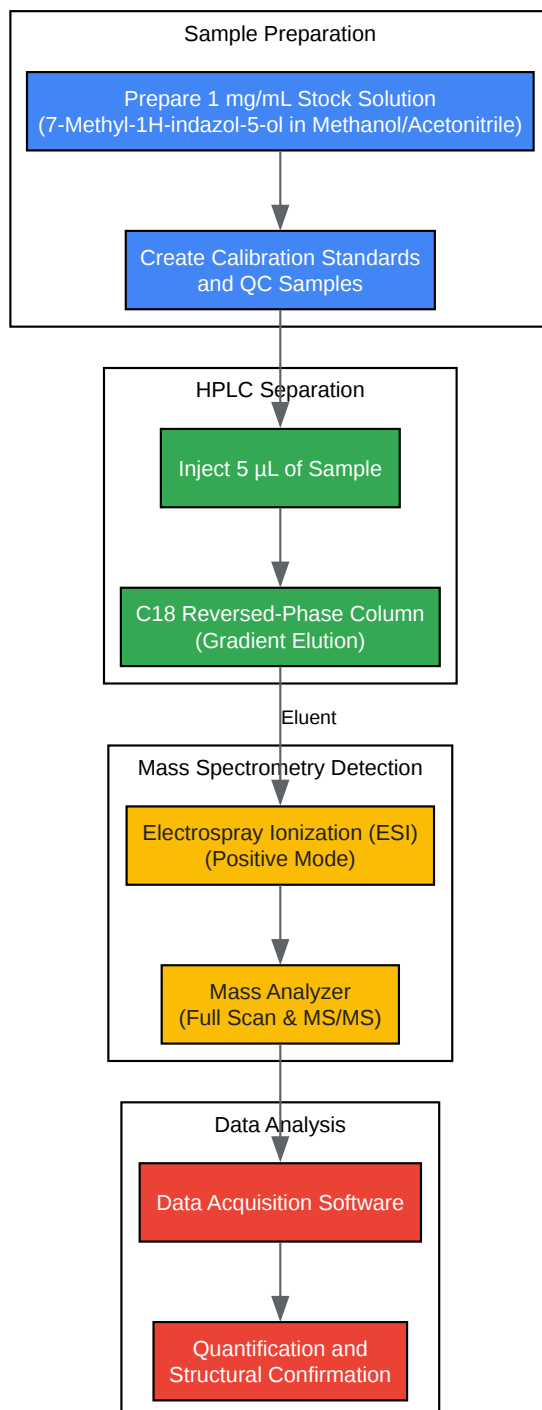
Data Presentation

The following table summarizes the expected quantitative data for the HPLC-MS analysis of **7-Methyl-1H-indazol-5-ol**.

Parameter	Expected Value
Molecular Formula	C ₈ H ₈ N ₂ O
Molecular Weight	148.16 g/mol
Exact Mass	148.0637 Da
[M+H] ⁺ (Monoisotopic)	149.0715 Da
Expected Retention Time (t _R)	~ 3-5 min (dependent on exact conditions)
Key Fragmentation Ions (MS/MS)	Predicted ions may include loss of CH ₃ (m/z 134), loss of CO (m/z 121), and other fragments characteristic of the indazole ring structure.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-MS analysis of **7-Methyl-1H-indazol-5-ol**.



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Caption: Workflow for HPLC-MS analysis of **7-Methyl-1H-indazol-5-ol**.

Conclusion

The HPLC-MS method described in this application note provides a robust and reliable approach for the analysis of **7-Methyl-1H-indazol-5-ol**. The detailed protocol and expected data will aid researchers, scientists, and drug development professionals in the accurate characterization and quantification of this compound, facilitating its further investigation in medicinal chemistry and related fields. The provided workflow diagram offers a clear visual guide to the experimental process.

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